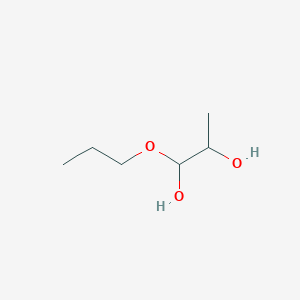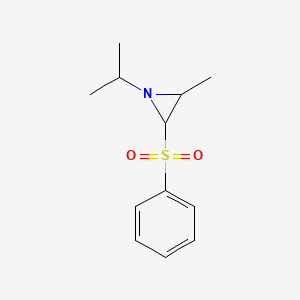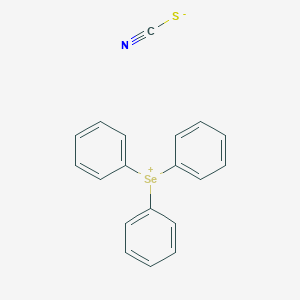
Undeca-1,4-diyn-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-1,4-diyn-3-OL is an organic compound with the molecular formula C11H14O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undeca-1,4-diyn-3-OL can be synthesized through various methods. One common approach involves the gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines. This method yields highly functionalized pyrrole derivatives under mild reaction conditions . Another method involves the use of p-quinone methides and sulfonyl allenols in a one-pot synthesis to produce carbocyclic spiro[5.5]undeca-1,4-dien-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-1,4-diyn-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undeca-1,4-diyn-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Undeca-1,4-diyn-3-OL involves its interaction with molecular targets through its hydroxyl group and triple bonds. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undeca-5,10-dien-1-OL: Similar structure but with double bonds instead of triple bonds.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different functional groups.
Uniqueness
Undeca-1,4-diyn-3-OL is unique due to the presence of two triple bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62679-56-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
undeca-1,4-diyn-3-ol |
InChI |
InChI=1S/C11H16O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-8H2,1H3 |
InChI-Schlüssel |
SUQQIQOQFAZLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



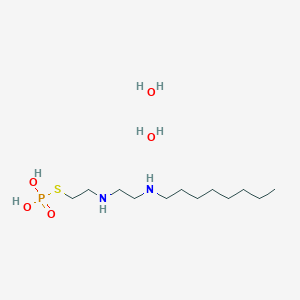
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)


![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
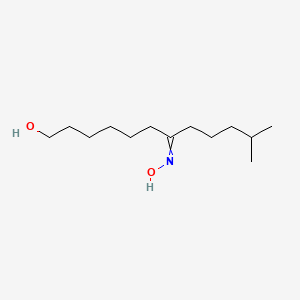
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
